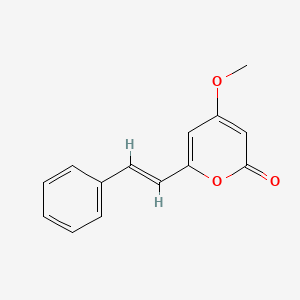

Desmethoxyyangonin

Description

Desmethoxyyangonin has been reported in Boesenbergia rotunda, Alpinia blepharocalyx, and other organisms with data available.

from Kava roots; structure in first source

Properties

IUPAC Name |

4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKJNZYHGRUXBS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4033390 | |

| Record name | Desmethoxyyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15345-89-8, 1952-41-6, 26531-51-1 | |

| Record name | Desmethoxyyangonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dehydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethoxyyangonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC112161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC68686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desmethoxyyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYYANGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 140 °C | |

| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desmethoxyyangonin: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desmethoxyyangonin (DMY) is one of the six major kavalactones, a class of psychoactive compounds found in the kava plant (Piper methysticum). Traditionally consumed as a beverage in the Pacific Islands for its anxiolytic and sedative effects, kava and its constituents have garnered significant scientific interest for their therapeutic potential. This compound, in particular, exhibits a distinct pharmacological profile that differentiates it from other kavalactones. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, focusing on its enzymatic and receptor interactions, in vivo effects, and the underlying molecular mechanisms. The information is presented to support further research and drug development efforts centered on this unique natural compound.

Enzyme and Receptor Interactions

This compound's primary mechanism of action involves the modulation of key enzymes involved in neurotransmitter metabolism. It also interacts with various metabolic enzymes, which has implications for drug-drug interactions.

Monoamine Oxidase (MAO) Inhibition

This compound is a potent and selective reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can lead to increased dopaminergic neurotransmission in the brain.[1] This action is believed to contribute to the attention-promoting effects associated with kava.[1][4] The inhibition of MAO-B by this compound is competitive.[5]

Table 1: Monoamine Oxidase Inhibition by this compound

| Enzyme | Inhibition Parameter | Value (µM) | Reference(s) |

| MAO-A | IC50 | 1.850 | [3] |

| Ki | 0.922 | [3] | |

| MAO-B | IC50 | 0.123 | [2][3] |

| Ki | 0.031 | [3] | |

| Ki | 0.28 | [5] |

Carboxylesterase 1 (CES1) Inhibition

This compound acts as a reversible, competitive inhibitor of carboxylesterase 1 (CES1), an important enzyme in the metabolism of many ester-containing drugs.[6][7]

Table 2: Carboxylesterase 1 Inhibition by this compound

| Enzyme | Inhibition Parameter | Value (µM) | Inhibition Type | Reference(s) |

| CES1 | Ki | 25.2 | Competitive | [6][7] |

Cytochrome P450 (CYP) Enzyme Interactions

This compound interacts with several cytochrome P450 enzymes, primarily as an inhibitor and an inducer. These interactions are critical for assessing the potential for drug-drug interactions. This compound is a potent inhibitor of CYP1A2 and also inhibits CYP2C9 and CYP3A4.[8][9] Furthermore, it is a marked inducer of CYP3A23.[1][10]

Table 3: Cytochrome P450 Inhibition by this compound

| Enzyme | Inhibition Parameter | Value (µM) | Notes | Reference(s) |

| CYP1A2 | - | - | Potent inhibitor | [8] |

| CYP2C9 | Ki | 5 - 10 | - | [11] |

| CYP2C19 | Ki | 5 - 10 | - | [11] |

| CYP3A4 | - | - | Significant inhibition | [9] |

Table 4: Cytochrome P450 Induction by this compound

| Enzyme | Effect | Notes | Reference(s) |

| CYP3A23 | Marked Induction | Approximately 7-fold increase in expression.[10] | [1][10] |

GABA-A Receptor Modulation

Unlike several other major kavalactones, this compound does not appear to act as a positive allosteric modulator of GABA-A receptors.[1][12][13] This lack of activity at the GABA-A receptor distinguishes its pharmacological profile and suggests that its anxiolytic effects, if any, are mediated through different mechanisms.

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated a range of in vivo activities for this compound, including anti-inflammatory, hepatoprotective, and potential central nervous system effects.

Anti-inflammatory and Hepatoprotective Effects

This compound has shown potent anti-inflammatory and hepatoprotective properties. In a mouse model of endotoxin-induced fulminant hepatitis (LPS/D-GalN model), pretreatment with this compound significantly reduced liver damage, as evidenced by decreased levels of serum aminotransferases (AST and ALT), and improved survival rates.[2] It also inhibited the infiltration of inflammatory cells into the liver.[2] In vitro, this compound inhibits the activity of pro-inflammatory mediators in LPS-stimulated macrophages.[2]

Central Nervous System (CNS) Effects

The inhibition of MAO-B by this compound is likely to increase dopamine levels in the nucleus accumbens, which may contribute to the attention-promoting effects of kava.[1][4] While direct evidence for anxiolytic effects of isolated this compound is limited, its modulation of the dopaminergic system suggests a potential role in regulating mood and anxiety. One study in a chick social separation-stress paradigm did not find a significant anxiolytic effect for this compound at the tested dose.[14]

Skeletal Muscle Relaxation

This compound has been reported to induce skeletal muscle relaxation in rats.[2]

Pharmacokinetics

This compound is known to cross the blood-brain barrier.[8] Studies on the pharmacokinetics of kavalactones in mice have shown that yangonin and this compound are poorly absorbed from the gastrointestinal tract and are rapidly eliminated.[15] In a study with two human subjects, plasma concentrations of this compound were found to be in the low ng/mL range after kava administration.[16]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine.

-

Incubation: The reaction is carried out in a phosphate buffer (pH 7.4) containing the enzyme, substrate, and varying concentrations of this compound.

-

Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is monitored spectrophotometrically.

-

Analysis: IC50 values are determined from concentration-response curves. To determine the mechanism of inhibition (e.g., competitive), kinetic analysis is performed by measuring reaction velocities at different substrate and inhibitor concentrations, followed by Lineweaver-Burk plot analysis. Reversibility is assessed by dialysis of the enzyme-inhibitor complex.[3][5]

Carboxylesterase 1 (CES1) Inhibition Assay

-

Enzyme Source: Human liver S9 fractions.

-

Substrate: O-succinyl-fluorescein methyl ester (OSFME) or another suitable CES1 substrate.

-

Incubation: The enzyme, substrate, and various concentrations of this compound are incubated in a suitable buffer.

-

Detection: The formation of the fluorescent product is measured.

-

Analysis: Ki values and the type of inhibition are determined by fitting the data to Michaelis-Menten kinetic models.[6][7]

LPS/D-GalN-Induced Fulminant Hepatitis in Mice

-

Animal Model: Male ICR mice.

-

Induction of Hepatitis: Mice are intraperitoneally (i.p.) injected with a combination of lipopolysaccharide (LPS) and D-galactosamine (D-GalN).

-

Treatment: this compound is administered i.p. for a set number of days prior to the LPS/D-GalN challenge.

-

Outcome Measures:

-

Survival rate is monitored over a defined period.

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

-

Liver tissue is collected for histological analysis (e.g., H&E staining) to evaluate inflammatory cell infiltration and necrosis.[2]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the Jak2/STAT3 and IKK/NF-κB signaling pathways.[2]

Experimental Workflows

References

- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 4. The LPS/D-Galactosamine-Induced Fulminant Hepatitis Model to Assess the Role of Ligand-Activated Nuclear Receptors on the NLRP3 Inflammasome Pathway In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Analytical aspects of enzyme reversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. atsjournals.org [atsjournals.org]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

Desmethoxyyangonin: A Reversible Monoamine Oxidase-B Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethoxyyangonin, a natural kavalactone found in the Piper methysticum (kava) plant, has emerged as a potent and selective reversible inhibitor of monoamine oxidase-B (MAO-B). This technical guide provides a comprehensive overview of the current scientific understanding of this compound's inhibitory action on MAO-B. It includes a detailed summary of its quantitative inhibitory data, comprehensive experimental protocols for assessing its activity, and a visual representation of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, including dopamine.[1] Inhibition of MAO-B can lead to increased levels of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of neurodegenerative conditions such as Parkinson's disease. This compound (5,6-dehydrokavain) is one of the six major kavalactones and has been identified as a significant, reversible inhibitor of MAO-B.[1][2] Its ability to selectively target MAO-B with high potency suggests its potential as a lead compound for the development of novel therapeutic agents. Beyond its effects on MAO-B, this compound also exhibits anti-inflammatory properties through the modulation of specific signaling pathways.[3]

Quantitative Inhibitory Data

The inhibitory potency of this compound against MAO-B has been quantified in several studies. The following tables summarize the key in vitro inhibition data, providing a comparative overview of its efficacy.

Table 1: In Vitro Inhibition of Monoamine Oxidase-B by this compound

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 0.123 µM | Recombinant Human MAO-B | |

| IC50 | Not specified, but potent | Human Platelet MAO-B | [4] |

| Ki | 31 nM | Recombinant Human MAO-B | |

| Ki | 0.28 µM | Human Platelet MAO-B | [4] |

Table 2: Comparative In Vitro Inhibition of Kavalactones against MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| This compound | 1.850 | 0.123 | [5] |

| Yangonin | 1.29 | 0.085 | [6][7] |

| (+/-)-Methysticin | >100 | 1.14 (Ki) | [4] |

| (+/-)-Dihydromethysticin | >100 | >10 | [4] |

| (+/-)-Kavain | 19.0 | 5.34 | [6][7] |

| (+/-)-Dihydrokavain | >100 | >10 | [4] |

Note: Lower IC50 and Ki values indicate greater inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound as a reversible MAO-B inhibitor.

Fluorometric Monoamine Oxidase-B Inhibition Assay

This protocol is a composite based on established fluorometric methods for determining MAO-B activity and inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound (test inhibitor)

-

Selegiline (positive control inhibitor)

-

Kynuramine (MAO substrate)

-

Developer solution (containing a probe that reacts with H2O2 to produce a fluorescent product)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

-

Incubator (37°C)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in MAO-B Assay Buffer to achieve a range of final assay concentrations.

-

Prepare a working solution of selegiline as a positive control.

-

Prepare the MAO-B enzyme solution by diluting the stock enzyme in cold MAO-B Assay Buffer to the desired working concentration.

-

Prepare the MAO-B substrate solution containing kynuramine and the developer probe in MAO-B Assay Buffer.

-

-

Assay Protocol:

-

Add 10 µL of the diluted this compound solutions, selegiline solution (positive control), or assay buffer (enzyme control) to the wells of the 96-well plate.

-

Add 50 µL of the MAO-B enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 40 µL of the MAO-B substrate solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Measurement:

-

Measure the fluorescence kinetically at 37°C for 10-40 minutes (Ex/Em = 535/587 nm).

-

Determine the rate of reaction (fluorescence increase per minute) for each concentration of this compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Determination of Reversibility by Dialysis

This protocol is based on the principle that reversible inhibitors can be removed from the enzyme-inhibitor complex by dialysis, leading to the recovery of enzyme activity.[4][5]

Objective: To determine if the inhibition of MAO-B by this compound is reversible.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound

-

Pargyline or Selegiline (irreversible inhibitor control)

-

Dialysis tubing (with an appropriate molecular weight cutoff)

-

Dialysis buffer (e.g., 25 mM potassium phosphate buffer, pH 7.4)

Procedure:

-

Enzyme-Inhibitor Incubation:

-

Prepare two sets of enzyme-inhibitor mixtures. In one set, incubate the MAO-B enzyme with a high concentration of this compound (e.g., 10-20 times its IC50).

-

In the second set, incubate the MAO-B enzyme with a high concentration of an irreversible inhibitor (pargyline or selegiline).

-

Include a control sample with only the enzyme in the assay buffer.

-

Incubate all mixtures for a sufficient time (e.g., 20-30 minutes) at 37°C to allow for the formation of the enzyme-inhibitor complex.

-

-

Dialysis:

-

Transfer the enzyme-inhibitor mixtures and the control enzyme solution into separate dialysis bags.

-

Place the dialysis bags in a large volume of cold (4°C) dialysis buffer.

-

Dialyze overnight (14-16 hours) with several changes of the dialysis buffer to ensure the complete removal of the unbound inhibitor.

-

-

Measurement of Enzyme Activity:

-

After dialysis, recover the enzyme solutions from the dialysis bags.

-

Measure the residual MAO-B activity of the this compound-treated, irreversible inhibitor-treated, and control enzyme samples using the fluorometric assay described in section 3.1.

-

-

Data Analysis:

-

Compare the enzyme activity of the this compound-treated sample to the control sample. A significant recovery of enzyme activity after dialysis indicates reversible inhibition.

-

The enzyme activity of the irreversible inhibitor-treated sample should remain low, confirming the effectiveness of the dialysis procedure in removing only reversible inhibitors.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects not only through MAO-B inhibition but also by modulating key intracellular signaling pathways, primarily those involved in inflammation.

Inhibition of the Jak2/STAT3 Signaling Pathway

This compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-6.

Caption: Inhibition of the Jak2/STAT3 signaling pathway by this compound.

Inhibition of the IKK/NF-κB Signaling Pathway

This compound also attenuates the inflammatory response by inhibiting the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway.[3] This action prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes like iNOS.

Caption: Inhibition of the IKK/NF-κB signaling pathway by this compound.

Conclusion

This compound is a compelling natural product with significant potential as a therapeutic lead. Its potent, selective, and reversible inhibition of MAO-B, coupled with its anti-inflammatory effects through the modulation of the Jak2/STAT3 and IKK/NF-κB signaling pathways, makes it a multifaceted molecule of interest for neurodegenerative and inflammatory disorders. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological properties and therapeutic applications of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the development of synthetic analogs with improved drug-like properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]

- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

An In-depth Technical Guide to Desmethoxyyangonin: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethoxyyangonin (DMY), a naturally occurring kavalactone, has garnered significant scientific interest for its diverse pharmacological activities. Primarily isolated from Piper methysticum (kava) and Alpinia pricei, this compound has a rich history intertwined with traditional medicine. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and key bioassays are presented, alongside a quantitative summary of its bioactivity. Furthermore, this guide elucidates the molecular signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: Discovery and Historical Context

This compound, also known as 5,6-dehydrokavain, is one of the six major kavalactones responsible for the psychoactive and medicinal properties of the kava plant (Piper methysticum)[1][2]. Kava has been used for centuries in the Pacific Islands as a ceremonial and social beverage, revered for its calming and anxiolytic effects. The scientific investigation into the constituents of kava led to the isolation and characterization of its active principles, the kavalactones, including this compound.

More recently, this compound has also been identified as an active compound in the Formosan plant Alpinia pricei, a traditional folk medicine used for treating inflammation and various other ailments[1]. This discovery has broadened the botanical sources of this kavalactone and highlighted its potential therapeutic applications beyond its traditional uses.

Physicochemical Properties

This compound is a white to faint yellow powder with the chemical formula C₁₄H₁₂O₃. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-Methoxy-6-[(E)-2-phenylethen-1-yl]-2H-pyran-2-one | [2] |

| Synonyms | 5,6-Dehydrokavain, Demethoxyyangonin | [2][3] |

| CAS Number | 15345-89-8 | [2][4] |

| Molar Mass | 228.247 g·mol⁻¹ | [2] |

| Melting Point | 148 °C (298 °F; 421 K) | [2] |

| Boiling Point | 440 °C (824 °F; 713 K) | [2] |

| Density | 1.18 g/mL | [2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation from Piper methysticum

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.

3.1.1. Extraction

Dried and powdered rhizomes of Piper methysticum are extracted with an organic solvent. While various solvents can be used, acetone and ethanol have been shown to be efficient for extracting kavalactones[5].

-

Protocol:

-

Macerate 100 g of dried, powdered Piper methysticum rhizome in 500 mL of 95% ethanol.

-

Agitate the mixture for 24 hours at room temperature.

-

Filter the mixture and collect the ethanolic extract.

-

Concentrate the extract under reduced pressure to yield a crude kavalactone-rich residue.

-

3.1.2. Column Chromatography Purification

The crude extract is subjected to column chromatography for the separation and purification of individual kavalactones.

-

Protocol:

-

Prepare a silica gel 60 column (70-230 mesh) with a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a step-wise or linear gradient of increasing polarity, starting with a low percentage of ethyl acetate in n-hexane.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., UV light at 254 nm).

-

Combine fractions containing pure this compound and evaporate the solvent to obtain the purified compound. The identity and purity of the isolated this compound should be confirmed by spectroscopic methods such as NMR and mass spectrometry.

-

Chemical Synthesis

The chemical synthesis of this compound is typically achieved through a condensation reaction.

-

Reaction: Condensation of 4-methoxy-6-methyl-2H-pyran-2-one with benzaldehyde.

-

Protocol:

-

Dissolve 4-methoxy-6-methyl-2H-pyran-2-one (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol.

-

Add a basic catalyst, for example, a solution of sodium ethoxide in ethanol, dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

-

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay determines the inhibitory activity of this compound against the MAO-B enzyme.

-

Protocol:

-

Prepare a reaction mixture containing recombinant human MAO-B enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a substrate, such as kynuramine.

-

Monitor the formation of the product (4-hydroxyquinoline) spectrophotometrically or fluorometrically over time.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

-

IKK/NF-κB and Jak2/STAT3 Signaling Pathway Analysis

The effect of this compound on these inflammatory signaling pathways can be investigated using cell-based assays, typically with lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Protocol:

-

Culture RAW 264.7 macrophages in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 30 minutes to 24 hours, depending on the target).

-

Lyse the cells and collect the protein extracts.

-

Analyze the phosphorylation status and total protein levels of key signaling molecules (IKK, IκBα, p65 for the NF-κB pathway; Jak2, STAT3 for the Jak2/STAT3 pathway) using Western blotting with specific antibodies.

-

To assess NF-κB nuclear translocation, perform immunofluorescence staining for the p65 subunit and observe its localization within the cells using fluorescence microscopy.

-

Quantitative Bioactivity Data

This compound exhibits a range of biological activities, with quantitative data available for several of these effects. A summary of this data is presented in Table 2.

| Biological Target/Activity | Assay System | Quantitative Value | Reference |

| Monoamine Oxidase B (MAO-B) Inhibition | Recombinant human MAO-B | IC₅₀ = 0.123 µM | |

| Carboxylesterase 1 (CES1) Inhibition | In vitro | Kᵢ = 25.2 µM | [6] |

| Anthelmintic Activity (Haemonchus contortus) | Larval development inhibition assay | IC₅₀ = 37.1 µM (synthesized) | |

| CYP3A23 Induction | Rat hepatocytes | ~7-fold induction | |

| TNF-α Release Inhibition | Okadaic acid-stimulated NIH3T3 cells | IC₅₀ = 17 µM | [7] |

Table 2: Quantitative Bioactivity of this compound

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways, particularly those involved in inflammation and neurotransmission.

Inhibition of Pro-inflammatory Signaling Pathways

This compound has demonstrated potent anti-inflammatory effects by inhibiting the IKK/NF-κB and Jak2/STAT3 signaling pathways[8]. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. This compound can suppress the phosphorylation of key proteins in these cascades, thereby reducing the inflammatory response.

Caption: Inhibition of IKK/NF-κB and Jak2/STAT3 signaling pathways by this compound.

Modulation of Neurotransmitter Systems

A key mechanism of action for this compound is its reversible inhibition of monoamine oxidase B (MAO-B)[1][2]. MAO-B is an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound can lead to increased levels of dopamine in the brain, which may contribute to its purported attention-promoting effects. Unlike some other kavalactones, this compound does not appear to significantly interact with GABA-A receptors[1].

Caption: Mechanism of MAO-B inhibition by this compound.

Conclusion

This compound is a kavalactone with a well-documented history of use in traditional medicine and a growing body of scientific evidence supporting its diverse pharmacological activities. Its ability to potently and reversibly inhibit MAO-B, coupled with its anti-inflammatory properties mediated through the IKK/NF-κB and Jak2/STAT3 pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating natural product.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - (E)-4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one, 5 [sigmaaldrich.com]

- 4. This compound | C14H12O3 | CID 5273621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Desmethoxyyangonin in Kava's Psychoactive Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethoxyyangonin (DMY), one of the six major kavalactones found in the kava plant (Piper methysticum), plays a distinct role in the psychoactive profile of kava extracts. Unlike other primary kavalactones that predominantly modulate GABA-A receptors, this compound's principal mechanism of action is the reversible and selective inhibition of monoamine oxidase B (MAO-B). This activity leads to an increase in synaptic dopamine levels, particularly in the nucleus accumbens, which is thought to contribute to the attention-promoting and euphoric effects of kava. This technical guide provides an in-depth analysis of the pharmacodynamics and pharmacokinetics of this compound, detailing its molecular interactions, effects on neurotransmitter systems, and metabolic pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Introduction

Kava has a long history of traditional use in the Pacific Islands for its anxiolytic, sedative, and euphoric effects.[1][2] The psychoactive properties of kava are attributed to a class of compounds known as kavalactones.[1] While the overall effect of kava is a complex interplay of its various constituents, individual kavalactones exhibit unique pharmacological profiles. This compound is of particular interest due to its distinct mechanism of action, which deviates from the more common GABAergic activity of other kavalactones.[2][3] Understanding the specific contribution of this compound is crucial for elucidating the complete psychoactive profile of kava and for the development of novel therapeutics targeting the monoaminergic system.

Pharmacodynamics

Primary Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition

This compound is a potent, reversible, and selective inhibitor of monoamine oxidase B (MAO-B).[3][4] MAO-B is a key enzyme in the degradation of monoamine neurotransmitters, particularly dopamine. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, which is strongly associated with its psychoactive effects.

Quantitative Data: MAO-B Inhibition

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 0.123 µM | Recombinant Human MAO-B | Kynuramine | [4] |

| Ki | 0.28 µM | Human Platelet MAO-B | Not Specified | [5] |

| Ki | 31 nM | Recombinant Human MAO-B | Kynuramine | [3] |

Effects on Neurotransmitter Systems

-

Dopaminergic System: The inhibition of MAO-B by this compound leads to an increase in dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation.[2][6] This elevation of dopamine is believed to be a primary contributor to the attention-promoting and euphoric effects reported with kava consumption.[2]

-

GABAergic System: In contrast to other major kavalactones like kavain and dihydrokavain, this compound does not significantly modulate the GABA-A receptor.[2][7] Radioligand binding assays have shown that this compound does not alter the binding of ligands to the GABA-A receptor, indicating a lack of direct interaction. This highlights the unique pharmacological profile of this compound within the kavalactone family.

Other Pharmacological Activities

-

Cytochrome P450 Induction: this compound has been shown to be a potent inducer of the cytochrome P450 enzyme CYP3A23 in rat hepatocytes.[4] This induction is significant and may have implications for drug-drug interactions when kava is co-administered with other medications metabolized by this enzyme.

-

Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the Jak2/STAT3 and IKK signaling pathways in macrophages.[4][8]

-

Skeletal Muscle Relaxation: In vivo studies in rats have demonstrated that this compound can induce skeletal muscle relaxation.[8]

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (substrate)

-

This compound

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

96-well microplate reader

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in potassium phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

Varying concentrations of this compound or vehicle (for control)

-

Recombinant human MAO-B enzyme

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a fixed concentration of kynuramine to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., 2 N NaOH).

-

Measure the formation of the product, 4-hydroxyquinoline, using a microplate reader with fluorescence detection (excitation ~310 nm, emission ~400 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Anesthetize the rats and place them in a stereotaxic apparatus.

-

Surgically implant a microdialysis guide cannula targeting the nucleus accumbens.

-

Allow the rats to recover from surgery for a specified period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound intraperitoneally (i.p.) at the desired dose.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Express the dopamine levels as a percentage of the baseline levels and plot the data over time.

Visualizations

Caption: this compound's primary mechanism of action.

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

This compound's distinct pharmacological profile, centered on selective MAO-B inhibition and subsequent enhancement of dopaminergic neurotransmission, sets it apart from other major kavalactones. This mechanism likely underlies some of the unique psychoactive effects of kava, such as increased focus and mild euphoria. Its lack of significant GABA-A receptor activity is a critical differentiator. Further research into the specific dose-dependent effects of this compound on dopamine and other monoamines, as well as its potential for drug interactions via CYP enzyme induction, is warranted to fully understand its therapeutic potential and safety profile. The experimental protocols and data presented in this guide provide a foundation for future investigations in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Rotarod test [protocols.io]

- 6. Assay: Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins by fl... - ChEMBL [ebi.ac.uk]

- 7. plantaanalytica.com [plantaanalytica.com]

- 8. medchemexpress.com [medchemexpress.com]

Desmethoxyyangonin: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethoxyyangonin (DMY), a kavalactone found in the plant Alpinia pricei Hayata, has demonstrated significant anti-inflammatory and hepatoprotective effects.[1][2] This technical guide provides an in-depth analysis of the current scientific understanding of DMY's anti-inflammatory properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these characteristics. The primary mechanism of action involves the downregulation of key inflammatory signaling pathways, namely the IKK/NF-κB and Jak2/STAT3 pathways.[1][2] This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development who are investigating novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The search for novel anti-inflammatory compounds with high efficacy and favorable safety profiles is a continuing priority in pharmaceutical research. This compound (DMY), a natural product, has emerged as a promising candidate due to its potent inhibitory effects on pro-inflammatory mediators.[1][2] This whitepaper will detail the anti-inflammatory activities of DMY, with a focus on its effects in lipopolysaccharide (LPS)-stimulated murine macrophages and in a murine model of fulminant hepatitis.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been primarily investigated in vitro using the RAW 264.7 murine macrophage cell line stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.

Inhibition of Pro-inflammatory Mediators

DMY has been shown to dose-dependently suppress the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This includes a significant reduction in nitric oxide (NO) production, as well as the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Metric | Concentration | Result | Reference |

| Nitric Oxide (NO) Production | IC50 | 70 µM | 50% inhibition of NO production. | [1] |

| iNOS mRNA Expression | % Inhibition | 150-200 µM | 62% to 88% inhibition compared to LPS alone. | [1] |

| iNOS Protein Expression | % Inhibition | > 75 µM | Over 60% inhibition compared to LPS alone. | [1] |

| TNF-α Secretion | Inhibition | 50-100 µM | Significant inhibition. | [1][2] |

| IL-6 Secretion | Inhibition | 50-100 µM | Significant inhibition. | [1][2] |

| Cell Viability (MTT Assay) | % Viability | 150-200 µM | Over 80% of cells remained viable. | [3] |

Experimental Protocols: In Vitro Studies

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well) and pre-treated with varying concentrations of DMY for 1 hour before stimulation with 100 ng/mL LPS.[1]

Nitrite accumulation in the culture medium is measured as an indicator of NO production using the Griess reaction. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.[4]

To determine the protein expression levels of iNOS, IKK, IκBα, Jak2, and STAT3, RAW 264.7 cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Total RNA is extracted from RAW 264.7 cells using a suitable reagent. cDNA is synthesized from the total RNA using a reverse transcription kit. qPCR is performed using specific primers for iNOS and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[1]

RAW 264.7 cells are grown on coverslips and treated with DMY and LPS. The cells are then fixed, permeabilized, and blocked. Subsequently, they are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The localization of NF-κB p65 is visualized using a fluorescence microscope.[1]

In Vivo Anti-inflammatory and Hepatoprotective Activity

The protective effects of this compound in a more complex biological system were evaluated in a mouse model of LPS/D-galactosamine (D-GalN)-induced fulminant hepatitis, a condition characterized by massive inflammation and liver injury.[1]

Improved Survival and Liver Protection

Pretreatment with DMY significantly improved the survival rate of mice challenged with LPS/D-GalN. Furthermore, DMY treatment attenuated liver damage, as evidenced by reduced serum levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS/D-GalN-Induced Fulminant Hepatitis

| Parameter | Treatment Group | Dosage | Result | Reference |

| Survival Rate | LPS/D-GalN | - | 40% (4/10) | [1] |

| DMY (pretreatment) + LPS/D-GalN | 10 mg/kg | 90% (9/10) | [1] | |

| Serum ALT Levels | DMY (pretreatment) + LPS/D-GalN | 1 mg/kg and 10 mg/kg | Significantly suppressed increase in ALT levels. | [1] |

| Serum AST Levels | DMY (pretreatment) + LPS/D-GalN | 1 mg/kg and 10 mg/kg | Significantly suppressed increase in AST levels. | [1] |

Experimental Protocols: In Vivo Studies

Male ICR mice are used for the in vivo studies. All experimental procedures are approved by an Institutional Animal Care and Utilization Committee (IACUC). To induce fulminant hepatitis, mice are intraperitoneally (i.p.) injected with a combination of LPS and D-GalN. For the treatment groups, mice are pretreated with DMY (e.g., 1 mg/kg or 10 mg/kg, i.p.) for a specified period before the LPS/D-GalN challenge.[1]

Mice are randomly assigned to different treatment groups (vehicle, LPS/D-GalN, DMY + LPS/D-GalN). Survival is monitored over a defined period, and the percentage of surviving animals in each group is calculated.[1]

Blood samples are collected from the mice, and serum is separated. The levels of ALT and AST are measured using commercially available assay kits.[1]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating specific intracellular signaling pathways that are crucial for the inflammatory response.

Inhibition of the IKK/NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including iNOS, TNF-α, and IL-6.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DMY has been shown to inhibit the LPS-induced phosphorylation of both IKK and IκBα.[1] This prevents the degradation of IκBα and consequently blocks the nuclear translocation of NF-κB.[1]

Caption: Inhibition of the IKK/NF-κB Pathway by this compound.

Inhibition of the Jak2/STAT3 Pathway

The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling cascade in inflammation, particularly in response to cytokines like IL-6.[1] LPS stimulation leads to the phosphorylation and activation of Jak2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression. DMY has been demonstrated to significantly suppress the LPS-induced phosphorylation of both Jak2 and STAT3, thereby inhibiting this pro-inflammatory signaling pathway.[1]

Caption: Inhibition of the Jak2/STAT3 Pathway by this compound.

No Effect on the MAPK Pathway

Interestingly, the study by Chou et al. (2013) found that this compound did not affect the LPS-activated Mitogen-Activated Protein Kinase (MAPK) pathway in macrophages.[1] Specifically, there were no changes in the protein levels of JNK1/2 and ERK1/2 or their phosphorylated forms in LPS-stimulated cells with or without DMY treatment. This suggests a degree of selectivity in the anti-inflammatory mechanism of DMY.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of a compound like this compound.

Caption: Experimental Workflow for Anti-inflammatory Compound Screening.

Conclusion

This compound exhibits potent anti-inflammatory properties both in vitro and in vivo. Its mechanism of action is primarily attributed to the targeted inhibition of the IKK/NF-κB and Jak2/STAT3 signaling pathways, leading to a downstream reduction in the expression and secretion of key pro-inflammatory mediators. The selectivity of DMY, as evidenced by its lack of effect on the MAPK pathway, suggests a more focused therapeutic action, which could be advantageous in drug development. The data presented in this whitepaper underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in other models of inflammatory disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]

- 3. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Hepatoprotective Effects of Desmethoxyyangonin in Mice: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethoxyyangonin (DMY), a natural kavalactone found in the rhizomes of Alpinia pricei and the kava plant (Piper methysticum), has demonstrated significant hepatoprotective properties in preclinical murine models. This technical guide provides an in-depth overview of the experimental evidence, key molecular mechanisms, and detailed protocols related to the liver-protecting effects of DMY. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of hepatology, pharmacology, and drug discovery.

Core Findings: Attenuation of Acute Liver Injury

Studies have primarily utilized the lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced fulminant hepatitis model in mice to investigate the hepatoprotective capacity of DMY. This model mimics many aspects of acute liver failure in humans. Pre-treatment with DMY has been shown to significantly mitigate the severe liver damage induced by this toxic challenge.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from a pivotal study by Chou et al. (2013)[1][2], demonstrating the efficacy of DMY in a murine model of acute liver injury.

Table 1: Effect of this compound on Serum Liver Enzyme Levels

| Treatment Group | Dosage | Serum Aspartate Aminotransferase (AST) (U/L) | Serum Alanine Aminotransferase (ALT) (U/L) |

| Vehicle Control | - | Normal (baseline) | Normal (baseline) |

| LPS/D-GalN | 500 ng LPS + 25 mg D-GalN | Significantly Elevated (~2.7-fold increase) | Significantly Elevated (~2.7-fold increase) |

| DMY + LPS/D-GalN | 1 mg/kg | Significantly Suppressed (1.7- to 2.4-fold decrease) | Significantly Suppressed (1.7- to 2.4-fold decrease) |

| DMY + LPS/D-GalN | 10 mg/kg | Significantly Suppressed (1.7- to 2.4-fold decrease) | Significantly Suppressed (1.7- to 2.4-fold decrease) |

Data presented as fold-change relative to the control group. The study reported a statistically significant (P < 0.05) suppression of AST and ALT levels with both 1 and 10 mg/kg DMY pretreatment compared to the LPS/D-GalN group[1][2].

Table 2: Effect of this compound on Survival Rate in Mice with Acute Liver Injury

| Treatment Group | Dosage | Survival Rate (48 hours post-insult) |

| Vehicle Control | - | 100% |

| LPS/D-GalN | 500 ng LPS + 25 mg D-GalN | 40% (4/10) |

| DMY + LPS/D-GalN | 1 mg/kg | 90% (9/10) |

| DMY + LPS/D-GalN | 10 mg/kg | 90% (9/10) |

Pretreatment with both 1 and 10 mg/kg of DMY significantly improved the survival rate of mice challenged with a lethal dose of LPS/D-GalN[1][2].

Mechanisms of Hepatoprotection: Key Signaling Pathways

The hepatoprotective effects of this compound are attributed to its modulation of critical inflammatory signaling pathways. The primary mechanisms identified are the inhibition of the IKK/NF-κB and Jak2/STAT3 pathways.

Inhibition of the IKK/NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In the context of LPS-induced liver injury, the activation of NF-κB in immune cells, such as macrophages (Kupffer cells in the liver), leads to the production of pro-inflammatory mediators that drive hepatocyte damage. This compound has been shown to inhibit the activation of the IKK (IκB kinase) complex. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, DMY effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

De-regulation of the Jak2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway is another crucial signaling cascade involved in inflammatory responses. Specifically, the Jak2/STAT3 axis plays a role in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). This compound has been demonstrated to suppress the phosphorylation of Jak2 and, consequently, the phosphorylation and nuclear translocation of STAT3 in macrophages. This inhibitory action leads to a reduction in the secretion of IL-6, a key cytokine implicated in the inflammatory cascade of liver injury.

The Nrf2/HO-1 Pathway: An Unexplored Avenue

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, playing a critical role in protecting the liver from oxidative stress-induced damage. Activation of Nrf2 leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). While many natural hepatoprotective compounds exert their effects through the activation of the Nrf2/HO-1 pathway, current research has not yet established a direct link between this compound and the activation of this specific pathway in the context of liver protection in mice. Further investigation is warranted to explore this potential mechanism of action.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. The following section outlines the key experimental protocols employed in the study of this compound's hepatoprotective effects.

LPS/D-GalN-Induced Fulminant Hepatitis Mouse Model

This widely used model induces a severe and rapid liver injury that is histologically and biochemically similar to acute liver failure in humans.

-

Animal Model: Male ICR (Imprinting Control Region) mice, typically 4-6 weeks old, are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to standard chow and water.

-

This compound Administration:

-

DMY is dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO) and then diluted in saline.

-

Mice are pretreated with DMY (e.g., 1 or 10 mg/kg body weight) via intraperitoneal (i.p.) injection for three consecutive days prior to the induction of liver injury.

-

-

Induction of Liver Injury:

-

One hour after the final DMY injection, mice are co-injected intraperitoneally with lipopolysaccharide (LPS from E. coli) at a dose of 500 ng per mouse and D-galactosamine (D-GalN) at a dose of 25 mg per mouse.

-

A control group receives the vehicle and the LPS/D-GalN challenge, while another control group receives only the vehicle.

-

-

Sample Collection and Analysis:

-

Blood samples are collected via retro-orbital bleeding at a specified time point (e.g., 8 hours) after the LPS/D-GalN injection.

-

Serum is separated by centrifugation for the analysis of liver function enzymes (AST and ALT) using commercial assay kits.

-

Following blood collection, mice are euthanized, and liver tissues are collected for histopathological examination and other molecular analyses.

-

-

Survival Study: A separate cohort of animals is monitored for survival over a 48-hour period following the LPS/D-GalN challenge.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent hepatoprotective effects, primarily through the attenuation of inflammatory signaling pathways. The existing data strongly support its ability to mitigate acute liver injury in a well-established murine model. However, to advance the translational potential of DMY, further research is imperative in the following areas:

-

Elucidation of the Role of the Nrf2/HO-1 Pathway: Investigating whether DMY can activate this critical antioxidant pathway would provide a more complete understanding of its hepatoprotective mechanisms.

-

Comprehensive Analysis of Oxidative Stress Markers: Quantifying the in vivo effects of DMY on key markers of oxidative stress, such as superoxide dismutase (SOD), malondialdehyde (MDA), and glutathione (GSH), is essential to confirm its antioxidant properties in the liver.

-

Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a clear dose-response relationship and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of DMY are crucial for its development as a therapeutic agent.

-

Evaluation in Other Models of Liver Injury: Assessing the efficacy of DMY in other models of liver disease, such as those induced by alcohol, drugs (e.g., acetaminophen), or metabolic dysfunction, would broaden its potential therapeutic applications.

This technical guide consolidates the current knowledge on the hepatoprotective effects of this compound in mice, providing a solid foundation for future research and development endeavors in the pursuit of novel therapies for liver diseases.

References

- 1. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotection of yangonin against hepatic fibrosis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethoxyyangonin: A Bioactive Kavalactone from Alpinia pricei with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethoxyyangonin (DMY), a naturally occurring kavalactone found in the rhizomes of Alpinia pricei, has emerged as a promising bioactive compound with significant anti-inflammatory and hepatoprotective properties. This technical guide provides a comprehensive overview of the scientific evidence supporting the therapeutic potential of DMY, with a focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data on its bioactivity, and visualizations of the key signaling pathways involved are presented to facilitate further research and drug development efforts.

Introduction

Alpinia pricei, a plant native to Taiwan, has a history of use in traditional medicine for treating various inflammatory conditions. Scientific investigations have identified this compound as one of the key bioactive constituents responsible for these therapeutic effects.[1] This document synthesizes the current knowledge on DMY, providing a technical resource for researchers exploring its pharmacological applications.

Bioactive Properties of this compound

This compound exhibits a range of biological activities, with its anti-inflammatory and hepatoprotective effects being the most extensively studied.

Anti-inflammatory Activity

DMY has been shown to potently inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), DMY effectively reduces the production of nitric oxide (NO), a key molecule in the inflammatory cascade.[2] Furthermore, DMY significantly inhibits the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

Hepatoprotective Effects

In animal models of fulminant hepatitis induced by LPS and D-galactosamine (D-GalN), pretreatment with DMY has demonstrated remarkable hepatoprotective effects. It significantly improves the survival rate of mice and reduces liver damage, as evidenced by the suppression of elevated serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[2]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivity of this compound.

| In Vitro Bioactivity of this compound | |

| Target | Cell Line |

| Nitric Oxide (NO) Production | RAW 246.7 Macrophages |

| TNF-α Release | BALB/3T3 Cells |

| TNF-α and IL-6 Secretion | RAW 246.7 Macrophages |

| In Vivo Hepatoprotective Effects of this compound | |

| Animal Model | Treatment |

| LPS/D-GalN-induced Fulminant Hepatitis in Mice | DMY Pretreatment (10 mg/kg) |

| LPS/D-GalN-induced Fulminant Hepatitis in Mice | DMY Pretreatment (1 or 10 mg/kg) |

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response: the IKK/NF-κB pathway and the Jak2/STAT3 pathway. DMY has been shown to inhibit the phosphorylation of key proteins in both pathways, thereby downregulating the expression of pro-inflammatory genes.[2]

Inhibition of the IKK/NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DMY inhibits the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκBα), preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[2]

Inhibition of the Jak2/STAT3 Signaling Pathway

The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical route for inflammatory signaling. DMY has been observed to suppress the phosphorylation of Jak2 and STAT3, which in turn downregulates the expression of target inflammatory genes.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Extraction of this compound from Alpinia pricei

The following protocol outlines the extraction and isolation of DMY from the rhizomes of Alpinia pricei.

Protocol:

-

Air-dry the rhizomes of Alpinia pricei.

-

Extract the dried rhizomes with 70% ethanol at room temperature.

-

Evaporate the solvent from the resulting solution to obtain the crude ethanol extract.

-

Purify the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

In Vitro Anti-inflammatory Assays

Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Treat RAW 264.7 cells with this compound and/or LPS as required.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against p-IKK, IKK, p-IκBα, IκBα, p-Jak2, Jak2, p-STAT3, STAT3, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Isolate total RNA from treated RAW 264.7 cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the total RNA using a reverse transcriptase.

-

Perform PCR amplification of the cDNA using specific primers for iNOS and a housekeeping gene (e.g., GAPDH).

-

Analyze the PCR products by agarose gel electrophoresis.

Conclusion and Future Directions

This compound from Alpinia pricei demonstrates significant potential as a therapeutic agent for inflammatory diseases and liver conditions. Its well-defined mechanism of action, involving the inhibition of the IKK/NF-κB and Jak2/STAT3 signaling pathways, provides a strong basis for its further development. Future research should focus on preclinical and clinical studies to evaluate its safety and efficacy in human subjects. Additionally, structure-activity relationship studies could lead to the development of more potent synthetic analogs of DMY with improved pharmacokinetic properties.

References

Initial In Vitro Studies on Desmethoxyyangonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethoxyyangonin (DMY), a kavalactone primarily found in the kava plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities. Initial in vitro studies have revealed its potential as a selective inhibitor of monoamine oxidase-B (MAO-B), an anti-inflammatory agent, and a modulator of various cellular signaling pathways. This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from in vitro studies on this compound, providing a comparative overview of its inhibitory and modulatory activities across various biological targets.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibitory Concentration (IC₅₀) | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |

| Monoamine Oxidase-A (MAO-A) | 1.850 µM | 922 nM | Reversible | [1] |

| Monoamine Oxidase-B (MAO-B) | 0.123 µM | 31 nM | Reversible, Selective | [1][2] |

| Carboxylesterase 1 (CES1) | - | 25.2 µM | Competitive | [3][4] |

Table 2: Anti-inflammatory and Other In Vitro Activities

| Activity | Cell Line | Metric | Value | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀ | 70 µM | [5][6] |

| P-glycoprotein (P-gp) Inhibition | P388/dx | f₂ value | 17-90 µM | [7] |